molecular formula C18H18FNO3S B2702808 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one CAS No. 1706328-36-0

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2702808
CAS No.: 1706328-36-0
M. Wt: 347.4
InChI Key: KKBPDBUGVXVKJZ-UHFFFAOYSA-N
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Description

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic compound characterized by the presence of a fluorophenyl group, a phenylsulfonyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction involving pyrrolidine and an appropriate electrophile.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is added via a sulfonylation reaction, often using reagents such as phenylsulfonyl chloride.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Uniqueness

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-15-8-6-14(7-9-15)12-18(21)20-11-10-17(13-20)24(22,23)16-4-2-1-3-5-16/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPDBUGVXVKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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